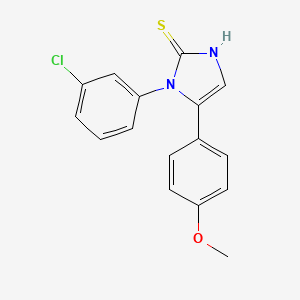

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione

Beschreibung

1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is a substituted imidazole-thione derivative characterized by a 3-chlorophenyl group at position 1 and a 4-methoxyphenyl group at position 5 of the imidazole ring. The sulfur atom at position 2 contributes to its thione functionality, which is critical for hydrogen bonding and metal coordination in biological systems.

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-20-14-7-5-11(6-8-14)15-10-18-16(21)19(15)13-4-2-3-12(17)9-13/h2-10H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTOSKPQATZBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501150449 | |

| Record name | 1-(3-Chlorophenyl)-1,3-dihydro-5-(4-methoxyphenyl)-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105190-65-5 | |

| Record name | 1-(3-Chlorophenyl)-1,3-dihydro-5-(4-methoxyphenyl)-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105190-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-1,3-dihydro-5-(4-methoxyphenyl)-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione typically involves the reaction of 3-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with carbon disulfide in the presence of a base, such as potassium hydroxide, to yield the desired imidazole-thione compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions to yield the corresponding dihydroimidazole derivative.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted aromatic derivatives, depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, a compound belonging to the imidazole family, has garnered attention in various scientific fields due to its diverse applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by relevant data and case studies.

Anticancer Properties

Research indicates that imidazole derivatives exhibit significant anticancer activity. The compound 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has shown potential in inhibiting cancer cell proliferation. A study demonstrated that similar imidazole derivatives can induce apoptosis in human cancer cell lines through the activation of caspase pathways .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Its structure allows it to interact with microbial enzymes, leading to cell death. For example, a study on related imidazole derivatives found that they effectively inhibited the growth of various bacterial strains, suggesting that 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione could be developed into a novel antimicrobial agent .

Antioxidant Activity

Imidazole compounds are known for their antioxidant properties, which protect cells from oxidative stress. The thione group in this compound contributes to its ability to scavenge free radicals, thus providing potential therapeutic benefits in diseases linked to oxidative damage .

Pesticidal Activity

In agricultural research, imidazole derivatives have been explored for their pesticidal effects. The compound 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been tested against various pests and pathogens affecting crops. Preliminary studies suggest that it can act as an effective pesticide by disrupting the metabolic processes of target organisms .

Plant Growth Regulation

Additionally, some imidazole derivatives have been investigated for their role as plant growth regulators. They can influence plant hormone levels and promote growth under stress conditions. This application is particularly relevant in enhancing crop yields in adverse environmental conditions .

Synthesis of Nanomaterials

The compound has been utilized in the synthesis of nanomaterials due to its unique chemical properties. For instance, it can serve as a precursor for creating metal-imidazole frameworks that exhibit catalytic activity. Research has shown that these frameworks can be used in various catalytic reactions, enhancing reaction rates and selectivity .

Photovoltaic Applications

Recent advancements have explored the use of imidazole-based compounds in organic photovoltaic devices. The incorporation of 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione into polymer blends has demonstrated improved charge transport properties, leading to enhanced energy conversion efficiencies .

Wirkmechanismus

The mechanism of action of 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

*Calculated from molecular formulas in evidence.

Key Observations:

- Substituent Position : The target compound’s 3-chlorophenyl group contrasts with the 4-chlorophenyl in 4c and 4d , which may alter steric hindrance and electronic effects (e.g., dipole moments) during target binding .

- Thione vs.

- Methoxy vs. Hydroxy Groups : The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to the hydroxyl group in 5 , which may improve membrane permeability but reduce hydrogen-bonding capacity .

Anticancer Activity ():

| Compound | IC₅₀ (µM) Against Cancer Cell Lines | Selectivity (MCF-10A Normal Cells) |

|---|---|---|

| 4d | 15–20 (MCF-7, HCT-116, HepG2) | Low cytotoxicity (IC₅₀ > 50 µM) |

| 5 | <5 (MCF-7, HCT-116, HepG2) | Moderate cytotoxicity (IC₅₀ ~30 µM) |

| Target Compound* | N/A | N/A |

*Predicted based on structural analogs: The 4-methoxyphenyl group may enhance cytotoxicity compared to 4d, while the absence of a benzylideneamino group could reduce off-target effects.

Anti-inflammatory Activity ():

- Compound 159 (triazole-thione analog with 3-chlorophenyl and 4-methoxyphenyl groups) exhibited significant anti-inflammatory activity, suggesting that the target compound’s substituents may also confer similar properties in different therapeutic contexts .

Biologische Aktivität

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is a heterocyclic compound characterized by the presence of both imidazole and thione functional groups. Its unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

- IUPAC Name : 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thione

- CAS Number : 1105190-65-5

- Molecular Formula : C16H13ClN2OS

- Molecular Weight : 318.80 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors, leading to diverse biological effects. For instance, its antimicrobial properties are believed to arise from the inhibition of enzymes involved in bacterial cell wall synthesis.

Antimicrobial Activity

Research has indicated that 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential application as an antimicrobial agent.

Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity. It is believed to disrupt fungal cell membranes and inhibit key metabolic pathways essential for fungal growth.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Potential

Emerging research highlights the anticancer potential of 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione. In vitro assays have shown cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent. The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl groups can enhance its anticancer activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria using the disk diffusion method. The results indicated a notable zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli, confirming its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Case Study 2: Cytotoxicity Against Cancer Cells

In another study, the cytotoxic effects were assessed on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 6.8 |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, and how can reaction conditions be controlled to improve yields?

- Methodological Answer : A heterocyclic condensation approach is recommended, inspired by analogous imidazole-thione syntheses. For example, substituent coupling can be achieved via PEG-400-mediated reactions with catalysts like Bleaching Earth Clay (pH 12.5) under reflux (70–80°C). Monitor reaction progress via TLC (e.g., ethyl acetate/hexane, 3:7), and purify the product through hot water washing followed by recrystallization in aqueous acetic acid. Yield optimization requires precise stoichiometric control (1:1 molar ratio of precursors) and inert atmosphere conditions to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- IR Spectroscopy : Key peaks include S-H stretch (~2500–2600 cm⁻¹ for thione tautomer) and C=N/C=C stretches (1600–1650 cm⁻¹). The absence of a C=S peak (~1200 cm⁻¹) confirms thione formation .

- ¹H NMR : Expect aromatic proton signals in δ 6.8–7.8 ppm, with methoxy (-OCH₃) as a singlet at δ ~3.8 ppm. Thione protons (NH) may appear as broad singlets (δ ~12–13 ppm) in DMSO-d₆ .

- X-ray Crystallography : Resolve tautomeric preferences (thione vs. thiol) and confirm substituent orientations. Compare with structurally similar imidazole derivatives (e.g., 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione) .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-chlorophenyl and 4-methoxyphenyl substituents influence biological activity?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl group enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites). The methoxy group’s electron-donating nature may improve solubility and membrane permeability.

- Steric Effects : Substituent positions (meta for Cl, para for OCH₃) minimize steric hindrance, favoring planar conformations critical for π-π stacking. Compare with derivatives like 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole to assess halogen impacts .

- In Silico Tools : Use molecular docking (AutoDock Vina) to simulate binding affinities with target proteins (e.g., kinases). Validate predictions via SAR studies on analogs with varied substituents .

Q. What computational strategies are recommended for modeling this compound’s reactivity and tautomeric behavior?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to evaluate tautomer stability (thione vs. thiol). Calculate Gibbs free energy differences to predict dominant tautomers in solution .

- MD Simulations : Use GROMACS to simulate solvation dynamics in polar (water) and nonpolar (lipid bilayer) environments. Analyze hydrogen-bonding networks involving the thione group.

- AI-Driven Optimization : Integrate tools like COMSOL Multiphysics with ML algorithms to predict optimal reaction pathways and byproduct suppression .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Experimental Replication : Standardize assay protocols (e.g., cell lines, incubation times) across labs. For example, discrepancies in IC₅₀ values may arise from variations in MTT assay conditions .

- Data Harmonization : Apply error analysis frameworks (e.g., Bevington & Robinson’s error propagation) to quantify uncertainties in dose-response curves. Cross-validate findings with orthogonal assays (e.g., flow cytometry vs. Western blot) .

- Meta-Analysis : Aggregate data from structurally related compounds (e.g., 1-(3-chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole) to identify trends in substituent-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.